2-(甲磺酰基)-3-吡啶胺

描述

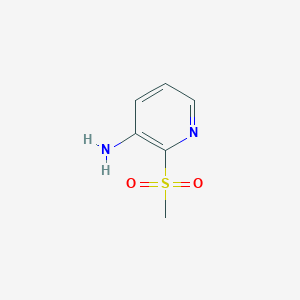

2-(Methylsulfonyl)-3-pyridinamine (MS-3-PY) is a small molecule that has been utilized in a variety of scientific research applications. MS-3-PY is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is a potent inhibitor of the enzyme glutamate decarboxylase (GAD). MS-3-PY has been used in laboratory experiments to study the effects of GABAergic signaling on a variety of biochemical and physiological processes.

科学研究应用

化学合成和分子结构

- 结构表征: 通过核磁共振(NMR)、红外(IR)、质谱和X射线衍射(XRD)等各种技术,实现了涉及2-(甲磺酰基)-3-吡啶胺的化合物的结构表征。这些方法提供了关于这些化合物的分子结构和几何结构的详细见解,正如在N-(4-溴-2-氰基苯基)-N-(甲磺酰基)甲磺酰胺的研究中所示(Mphahlele & Maluleka, 2021)。

制药中间体

- 制药中间体的合成: 2-(甲磺酰基)-3-吡啶胺衍生物,如2-氯甲基-4-甲磺酰基-3-甲基吡啶,作为制药生产中间体合成,包括治疗胃食管反流病(GERD)和其他相关疾病(Gilbile, Bhavani, & Vyas, 2017)。

材料科学和光致发光

- 光学活性材料: 化合物中的亲电子吸引性磺胺基团,如2-(甲磺酰基)-3-吡啶胺,影响光学和磁性活性材料的性质。它们在调节自组装非共价杂二金属d-f配合物中的电子效应方面发挥重要作用,影响其稳定性和光致发光性能(Edder et al., 2000)。

抗体生成和分析技术

- 用于分析的抗体开发: 针对磺胺类抗生素生成的抗体,包括来源于2-(甲磺酰基)-3-吡啶胺的抗体,已被用于创建敏感的酶联免疫吸附测定(ELISA)以分析牛奶样品等物质。这展示了该化合物在生物分析方法中的实用性(Adrián等,2009)。

催化和合成应用

- 催化和合成: 该化合物已被用于催化合成N-(3-吡啶基)-取代的二级和三级磺胺化合物,展示了它在通过铜催化的交叉偶联反应等过程中创造新型有机化合物的实用性(Han, 2010)。

作用机制

Target of Action

The primary target of 2-(Methylsulfonyl)-3-pyridinamine, also known as SKB264, is the Trophoblast Antigen 2 (TROP2) . TROP2 is a cell-surface antigen that is overexpressed in a variety of human epithelial cancers, including breast, lung, gastric, colorectal, pancreatic, prostatic, cervical, head-and-neck, and ovarian carcinomas . Elevated TROP2 expression is associated with tumor invasion, aggression, progression, and metastasis .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of trop2, a protein involved in various cellular processes, including cell proliferation, adhesion, and migration .

Pharmacokinetics

After SKB264 administration, the serum or plasma concentration/exposure of SKB264 (conjugated ADC, number of payload units ≥1), total antibody (unconjugated and conjugated mAb regardless of the number of the payload units), and the payload in cynomolgus monkeys increased proportionally with increasing dosage from 1 to 10 mg/kg . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo (SKB264 vs. IMMU-132, 56.3 h vs. 15.5 h) .

Result of Action

In vivo, SKB264 significantly inhibited tumor growth in a dose-dependent manner in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models . The longer half-life of SKB264 had a stronger targeting effect and better antitumor activity, suggesting the better therapeutic potential of SKB264 for treating TROP2-positive tumors .

生化分析

Biochemical Properties

2-(Methylsulfonyl)-3-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) . This interaction is crucial as it helps in reducing inflammation by blocking the synthesis of pro-inflammatory molecules.

Cellular Effects

2-(Methylsulfonyl)-3-pyridinamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This modulation helps in controlling inflammation and improving cellular health.

Molecular Mechanism

The molecular mechanism of 2-(Methylsulfonyl)-3-pyridinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylsulfonyl)-3-pyridinamine change over time. The compound is relatively stable and does not degrade quickly, ensuring its prolonged activity in biochemical assays . Long-term studies have shown that it maintains its anti-inflammatory effects over extended periods, making it a reliable compound for research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Methylsulfonyl)-3-pyridinamine vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant side effects . At higher doses, it may lead to adverse effects such as gastrointestinal discomfort and liver toxicity . Therefore, careful dosage optimization is essential for its safe and effective use.

Metabolic Pathways

2-(Methylsulfonyl)-3-pyridinamine is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These reactions help in its detoxification and excretion from the body. The compound interacts with enzymes like cytochrome P450, which play a crucial role in its metabolism .

Transport and Distribution

Within cells and tissues, 2-(Methylsulfonyl)-3-pyridinamine is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters (GLUTs), facilitating its uptake into cells . This interaction ensures its effective distribution and accumulation in target tissues, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Methylsulfonyl)-3-pyridinamine is essential for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . The presence of specific targeting signals and post-translational modifications directs it to these compartments, ensuring its proper localization and function.

属性

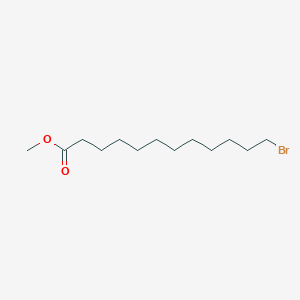

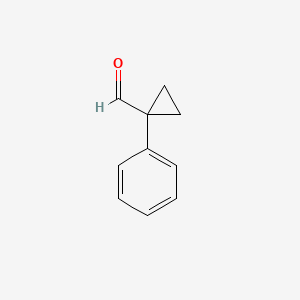

IUPAC Name |

2-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUYNIDMXTVYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

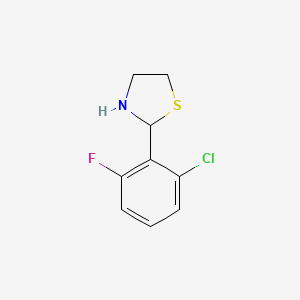

CS(=O)(=O)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481672 | |

| Record name | 2-(methylsulfonyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80383-38-6 | |

| Record name | 2-(methylsulfonyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)